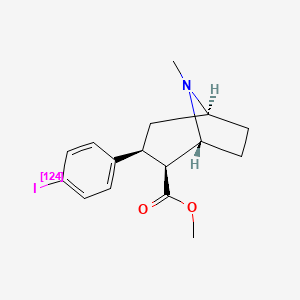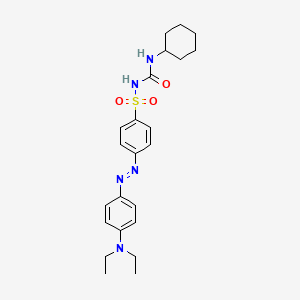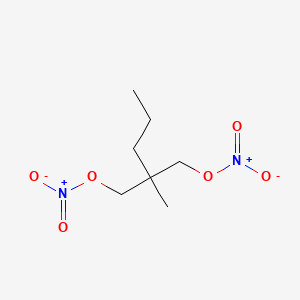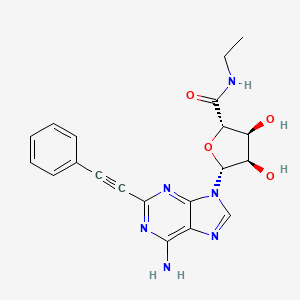
Iometopane I-124
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE is a radiolabeled compound used primarily in medical imaging. It is a derivative of tropane and is known for its ability to bind to the dopamine transporter, making it useful in the study of neurological disorders such as Parkinson’s disease .
Métodos De Preparación
The synthesis of IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE involves several steps. One common method includes the iodination of a precursor compound followed by purification. The reaction conditions typically involve the use of iodine-124, a radioactive isotope, and various organic solvents and catalysts to facilitate the reaction . Industrial production methods are similar but scaled up to produce larger quantities of the compound for clinical use.
Análisis De Reacciones Químicas
IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its binding affinity.
Reduction: This reaction can be used to modify the compound’s structure, making it more stable or altering its pharmacokinetics.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE has several scientific research applications:
Chemistry: It is used to study the binding properties of tropane derivatives and their interactions with various receptors.
Biology: It helps in understanding the role of dopamine transporters in neurological processes.
Industry: It is used in the development of new diagnostic tools and treatments for neurological disorders.
Mecanismo De Acción
The mechanism of action of IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE involves its binding to the dopamine transporter. This binding inhibits the reuptake of dopamine, increasing its availability in the synaptic cleft. This mechanism is crucial for its use in imaging studies, as it allows for the visualization of dopamine transporter density and distribution in the brain .
Comparación Con Compuestos Similares
IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE is unique in its high affinity for the dopamine transporter and its use of iodine-124 as a radiolabel. Similar compounds include:
IODINE-123 labeled 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE: Used for similar imaging purposes but with a different radioactive isotope.
Fluorine-18 labeled compounds: These are also used in imaging studies but have different pharmacokinetic properties and imaging characteristics.
These comparisons highlight the uniqueness of IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE in terms of its radiolabel and binding properties.
Propiedades
Número CAS |
173790-42-6 |
|---|---|
Fórmula molecular |
C16H20INO2 |
Peso molecular |
382.24 g/mol |
Nombre IUPAC |
methyl (1R,2S,3S,5S)-3-(4-(124I)iodanylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i17-3 |
Clave InChI |
SIIICDNNMDMWCI-IWFZPERZSA-N |
SMILES isomérico |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[124I])C(=O)OC |
SMILES canónico |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-indol-5-yl]acetamide](/img/structure/B10773853.png)

![4-[2-[3'-(4-Fluorophenyl)spiro[cyclopentane-1,1'-indene]-2'-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773862.png)
![1-[[4-(3-Fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B10773866.png)
![3-[6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B10773869.png)
![(2S)-2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773870.png)
![(S)-2-Hydroxy-3-((R)-4-((trans-4-morpholinocyclohexyl)oxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)propanamide](/img/structure/B10773876.png)
![(1R,3S,5R)-2-N-[1-carbamoyl-5-(cyanomethoxy)indol-3-yl]-3-N-[(3-chloro-2-fluorophenyl)methyl]-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide](/img/structure/B10773888.png)
![2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10773897.png)
![8-[(3-methylpyridin-2-yl)methyl]-1-(4-oxo-1H-pyrimidin-6-yl)-3-[4-[4-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B10773918.png)

![(1-Benzyloxycarbonylamino-2-phenyl-ethyl)-[2-[1-carbamoyl-2-(1H-indol-3-yl)-ethylcarbamoyl]-3-(2-methoxy-phenylsulfanyl)-propyl]-phosphinic acid](/img/structure/B10773922.png)

![3-[3-(Dimethylamino)-2-hydroxypropyl]-7-methoxy-23-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B10773938.png)